molecular formula C20H28N4O3 B5628127 N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea

N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea

Cat. No. B5628127
M. Wt: 372.5 g/mol
InChI Key: HDHUNIPGNOMDIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea" involves complex reactions that yield highly potent inhibitors with significant bioavailability. For instance, compounds exhibiting sEH inhibitory activity and potential for treating chronic kidney diseases have been synthesized, highlighting the importance of the diazaspiro[5.5]undecane core for pharmacological activity (Kato et al., 2014). Additionally, methodologies involving Lossen rearrangement have been utilized for the synthesis of ureas from carboxylic acids, demonstrating the versatility and efficiency of these synthetic routes in creating complex molecular architectures (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds often involves a spiro configuration that integrates different functional groups and heterocycles, contributing to their significant biological activities. Studies have shown that the specific arrangement of atoms and the presence of multiple heteroatoms within the spirocyclic framework are critical for the interaction with biological targets, thereby influencing the compound's efficacy and specificity (Gozalishvili et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that are essential for their biological activities. The synthesis processes often involve key steps such as cyclization, rearrangement, and nucleophilic addition, which are crucial for constructing the complex spirocyclic architecture. The chemical properties, such as reactivity and stability, are significantly influenced by the specific substituents and the spirocyclic core of the molecules (Liu et al., 2021).

properties

IUPAC Name

[2-oxo-2-[3-oxo-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-8-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c21-19(27)22-13-18(26)23-11-4-9-20(14-23)10-7-17(25)24(15-20)12-8-16-5-2-1-3-6-16/h1-3,5-6H,4,7-15H2,(H3,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHUNIPGNOMDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)C(=O)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea (non-preferred name)

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